molecular formula C9H6ClF3O3 B3228113 Methyl 2-chloro-5-(trifluoromethoxy)benzoate CAS No. 1261649-12-0

Methyl 2-chloro-5-(trifluoromethoxy)benzoate

Cat. No.: B3228113
CAS No.: 1261649-12-0
M. Wt: 254.59 g/mol
InChI Key: XICATXXOOIQRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-5-(trifluoromethoxy)benzoate (CAS: 1261649-12-0) is an aromatic ester derivative characterized by a benzoate core substituted with a chlorine atom at position 2, a trifluoromethoxy (-OCF₃) group at position 5, and a methyl ester (-COOCH₃) at position 1. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing substituents that enhance reactivity in electrophilic and nucleophilic transformations .

Properties

IUPAC Name

methyl 2-chloro-5-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O3/c1-15-8(14)6-4-5(2-3-7(6)10)16-9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICATXXOOIQRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301193772
Record name Benzoic acid, 2-chloro-5-(trifluoromethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301193772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261649-12-0
Record name Benzoic acid, 2-chloro-5-(trifluoromethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261649-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-5-(trifluoromethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301193772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-5-(trifluoromethoxy)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-5-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance yield and reduce reaction times. The use of automated systems and precise control of reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

    Hydrolysis: 2-chloro-5-(trifluoromethoxy)benzoic acid and methanol.

    Reduction: 2-chloro-5-(trifluoromethoxy)benzyl alcohol.

Scientific Research Applications

Methyl 2-chloro-5-(trifluoromethoxy)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of drugs and active pharmaceutical ingredients (APIs).

    Agriculture: It is employed in the synthesis of agrochemicals and pesticides.

    Material Science: The compound is used in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-(trifluoromethoxy)benzoate depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In pharmaceuticals, its biological activity may involve interactions with specific enzymes or receptors, leading to therapeutic effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its efficacy .

Comparison with Similar Compounds

Substituent Variations on the Benzoate Core

The following table summarizes critical differences in substituents, properties, and applications between Methyl 2-chloro-5-(trifluoromethoxy)benzoate and analogous compounds:

Compound Name Substituents (Positions) Key Properties/Applications Reference
This compound Cl (2), OCF₃ (5), COOCH₃ Intermediate in organic synthesis; enhanced electrophilic stability due to -OCF₃ and Cl
Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)benzoate CH₃ (2), NO₂ (3), OCF₃ (5) Nitro group increases reactivity for reduction; used in proteolysis-targeting chimeras (PROTACs)
Methyl 3-((5-bromo-3-chloro-2-hydroxyphenyl)sulfonamido)-2-hydroxy-5-(trifluoromethoxy)benzoate Sulfonamide, Br, Cl, OH groups Inhibits WD repeat-containing proteins; polar substituents improve solubility
Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate Cl (2), F (5), CF₃ (3), COOCH₂CH₃ Ethyl ester increases lipophilicity; trifluoromethyl enhances metabolic stability in agrochemicals
2-Chloro-5-(trifluoromethoxy)benzoic acid Cl (2), OCF₃ (5), COOH Higher acidity (pKa ~2.5) compared to ester; used as a precursor for metal-organic frameworks

Biological Activity

Methyl 2-chloro-5-(trifluoromethoxy)benzoate is an organic compound characterized by its unique trifluoromethoxy group, which enhances its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₆ClF₃O₂ and a molecular weight of approximately 238.59 g/mol. Its structure features a benzoate moiety with a chlorine atom and a trifluoromethoxy group, contributing to its distinctive chemical properties. The trifluoromethoxy group is known to enhance lipophilicity, which may improve membrane permeability and bioavailability.

The biological activity of this compound is attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes, particularly in the context of medicinal chemistry. Its structural features allow it to interact with enzyme active sites, potentially leading to therapeutic effects.
  • Protein-Ligand Interactions : The compound's trifluoromethoxy group enhances its ability to engage in protein-ligand interactions, which is crucial for influencing metabolic pathways and cellular processes.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound could possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.
  • Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory properties, which could have applications in treating conditions characterized by inflammation.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that the compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.
  • Structure-Activity Relationship (SAR) : SAR studies indicate that modifications to the trifluoromethoxy group can significantly affect the biological activity of related compounds. For example, compounds with similar structural features have shown enhanced potency against various biological targets compared to their non-fluorinated counterparts .
  • Toxicity Assessments : Toxicity studies conducted on zebrafish embryos revealed that while this compound exhibits some toxic effects at high concentrations, it also shows promise for further development due to its unique properties .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to structurally similar compounds:

Compound NameMolecular FormulaNotable Biological Activity
This compoundC₉H₆ClF₃O₂Antimicrobial, anti-inflammatory
Methyl 4-amino-3-chloro-5-(trifluoromethyl)benzoateC₉H₈ClF₃NEnhanced enzyme inhibition
Methyl 3-chloro-5-(trifluoromethyl)benzoateC₉H₇ClF₃O₂Increased lipophilicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-5-(trifluoromethoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-5-(trifluoromethoxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.